molecular formula C7H5Br2F B1521859 2-Bromo-1-(bromomethyl)-3-fluorobenzene CAS No. 1184918-22-6

2-Bromo-1-(bromomethyl)-3-fluorobenzene

Cat. No.: B1521859
CAS No.: 1184918-22-6
M. Wt: 267.92 g/mol
InChI Key: ZJSRIMJDFLFPJI-UHFFFAOYSA-N
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Description

2-Bromo-1-(bromomethyl)-3-fluorobenzene is an organic compound characterized by the presence of bromine and fluorine atoms on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(bromomethyl)-3-fluorobenzene typically involves halogenation reactions. One common method is the bromination of 3-fluorotoluene using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction proceeds through electrophilic aromatic substitution, resulting in the addition of bromine atoms to the benzene ring.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar halogenation techniques. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-(bromomethyl)-3-fluorobenzene can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the bromine atoms to hydrogen atoms, resulting in the formation of different derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the replacement of bromine or fluorine atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used.

  • Reduction: Reducing agents like hydrogen gas (H2) in the presence of a catalyst or lithium aluminum hydride (LiAlH4) can be employed.

  • Substitution: Reagents like sodium hydroxide (NaOH) or halogenating agents can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: 2-Bromo-1-(bromomethyl)-3-fluorobenzoic acid or 2-Bromo-1-(bromomethyl)-3-fluorobenzaldehyde.

  • Reduction: 2-Bromo-1-(bromomethyl)-3-fluorotoluene.

  • Substitution: Various derivatives depending on the substituent introduced.

Scientific Research Applications

2-Bromo-1-(bromomethyl)-3-fluorobenzene has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand the behavior of bromine and fluorine-containing compounds in biological systems.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Bromo-1-(bromomethyl)-3-fluorobenzene exerts its effects depends on the specific application. In organic synthesis, it typically acts as an electrophile or nucleophile, participating in substitution reactions. In biological systems, it may interact with specific molecular targets, influencing biological pathways.

Comparison with Similar Compounds

  • 2-Bromo-1-(bromomethyl)-4-methoxybenzene

  • 2-Bromo-1-(bromomethyl)-4-fluorobenzene

  • 2-Bromo-1-(bromomethyl)-benzene

Properties

IUPAC Name

2-bromo-1-(bromomethyl)-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2F/c8-4-5-2-1-3-6(10)7(5)9/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJSRIMJDFLFPJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70657707
Record name 2-Bromo-1-(bromomethyl)-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184918-22-6
Record name 2-Bromo-1-(bromomethyl)-3-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1184918-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-(bromomethyl)-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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